molecular formula C23H19N3O3 B3747547 N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B3747547
M. Wt: 385.4 g/mol
InChI Key: LFAJYBAIWVFWMS-UHFFFAOYSA-N
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Description

N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalene ring, a pyrazole ring, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3-methyl-1-(naphthalen-1-yl)methyl-1H-pyrazole with 2H-1,3-benzodioxole-5-carboxylic acid. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxole or pyrazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

N-[5-methyl-2-(naphthalen-1-ylmethyl)pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-15-11-22(24-23(27)17-9-10-20-21(12-17)29-14-28-20)26(25-15)13-18-7-4-6-16-5-2-3-8-19(16)18/h2-12H,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAJYBAIWVFWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
Reactant of Route 4
N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

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